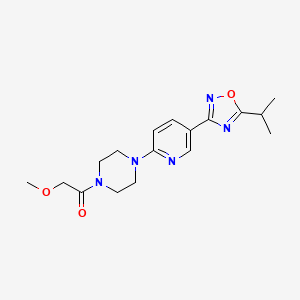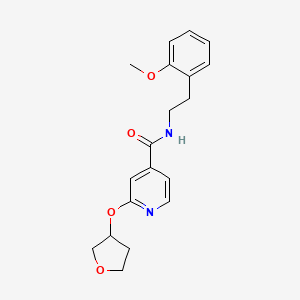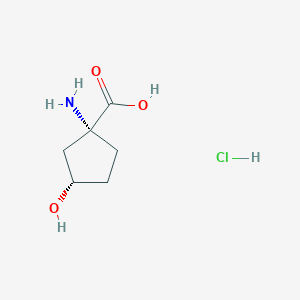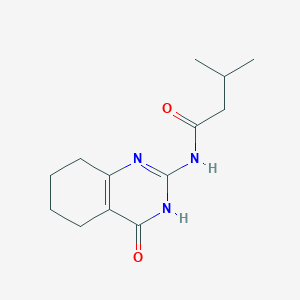
N-(2-furylmethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a furan ring, and a thioxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide typically involves multiple steps One common method includes the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazoline coreThe thioxo group is then incorporated using a thiourea derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-furylmethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furfural derivatives.
Reduction: The thioxo group can be reduced to a thiol group under mild reducing conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Furfural derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated furan derivatives.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-furylmethyl)-2-phenylacetamide
- N-(2-furylmethyl)-3-(4-morpholinyl)-1-propanamine
- N-(2-furylmethyl)-2,3,4-trimethoxybenzamide
Uniqueness
N-(2-furylmethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is unique due to its combination of a quinazoline core, a furan ring, and a thioxo group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-7-20-16(22)13-6-5-11(9-14(13)19-17(20)24)15(21)18-10-12-4-3-8-23-12/h3-6,8-9H,2,7,10H2,1H3,(H,18,21)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICFYWUXMWUXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2992508.png)
![6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2992510.png)

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992513.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2992515.png)

![8-cyclohexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992519.png)
![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide](/img/structure/B2992520.png)
![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2992521.png)


![(E)-4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide](/img/structure/B2992528.png)
